molecular formula C13H13NO2S B1391938 Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-48-9

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No. B1391938
M. Wt: 247.31 g/mol
InChI Key: OHRXZMHFJWQGER-UHFFFAOYSA-N
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Description

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate, also known as EMPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate and related compounds have been synthesized for various research purposes. For instance, ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was designed and synthesized through a cyclization process, with its structure confirmed by IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).

Antitumor Activities

  • Some derivatives of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate have been studied for their antitumor activities. For instance, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate showed high potency against human lung and hepatocellular carcinoma cell lines, indicating its potential as an antitumor drug (S. M. Gomha, Zeinab A. Muhammad, M. M. Edrees, 2017).

Fluorescent Dipoles and Electropolymerization

  • Thiophene derivatives, including Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate, have been used in the synthesis of fluorescent dipoles and in electropolymerization studies. For example, mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers showed cross-conjugated systems with fluorescence spectroscopic properties (Alexey Smeyanov, J. Adams, E. Hübner, A. Schmidt, 2017).

Cyclized Systems with Anti-proliferative Activity

  • Novel cyclized systems derived from thiophene and benzothiophene derivatives, including Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate, have been explored for their anti-cancer properties. These compounds have shown potential as anti-proliferative agents against various cancer cell lines (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016).

properties

IUPAC Name

ethyl 5-(5-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)8-14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRXZMHFJWQGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215636
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate

CAS RN

1187163-48-9
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(5-methyl-2-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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